molecular formula C7H8O5S B13853114 2-Hydroxy-5-methoxybenzene-1-sulfonic acid CAS No. 79852-04-3

2-Hydroxy-5-methoxybenzene-1-sulfonic acid

Cat. No.: B13853114
CAS No.: 79852-04-3
M. Wt: 204.20 g/mol
InChI Key: CDQTVTSDYVLCHM-UHFFFAOYSA-N
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Description

2-hydroxy-5-methoxybenzenesulfonic acid is an organic compound with the molecular formula C7H8O5S It is a derivative of benzenesulfonic acid, featuring both hydroxyl and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

2-hydroxy-5-methoxybenzenesulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of 2-hydroxy-5-methoxybenzene (also known as 5-methoxysalicylic acid) using sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group.

Industrial Production Methods

In industrial settings, the production of 2-hydroxy-5-methoxybenzenesulfonic acid often involves continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production rates and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-5-methoxybenzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The sulfonic acid group can be reduced to a sulfonate under specific conditions.

    Substitution: The methoxy and hydroxyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Sulfonates and reduced aromatic compounds.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-hydroxy-5-methoxybenzenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-hydroxy-5-methoxybenzenesulfonic acid involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds and participate in various biochemical pathways. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its interactions with enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxybenzenesulfonic acid: Lacks the methoxy group, resulting in different reactivity and solubility properties.

    5-methoxybenzenesulfonic acid: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities.

    2-hydroxy-4-methoxybenzenesulfonic acid: Similar structure but with different positioning of functional groups, leading to variations in chemical behavior.

Uniqueness

2-hydroxy-5-methoxybenzenesulfonic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in various scientific and industrial fields.

Properties

CAS No.

79852-04-3

Molecular Formula

C7H8O5S

Molecular Weight

204.20 g/mol

IUPAC Name

2-hydroxy-5-methoxybenzenesulfonic acid

InChI

InChI=1S/C7H8O5S/c1-12-5-2-3-6(8)7(4-5)13(9,10)11/h2-4,8H,1H3,(H,9,10,11)

InChI Key

CDQTVTSDYVLCHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)S(=O)(=O)O

Origin of Product

United States

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